Cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid is an intriguing compound characterized by its unique cyclobutane structure, which includes an ethyl group, a hydroxy group, and a carboxylic acid moiety. Its molecular formula is , and it has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. The compound is identified by the CAS number 286442-90-8 and has a molecular weight of 158.2 g/mol .
The synthesis of cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid typically involves:
The reaction conditions for the synthesis may include specific temperatures, solvents, and catalysts to optimize yield and purity. For instance, continuous flow processes are being explored for industrial applications to enhance safety and efficiency in production .
The molecular structure of cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid features a cyclobutane ring with substituents that confer unique properties:
The compound's structural representation can be described using SMILES notation: CC[C@]1(O)C[C@@](C)(C(=O)O)C1
, indicating its stereochemistry .
Cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid is capable of undergoing several chemical reactions:
The mechanism of action for cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid involves interactions between its functional groups and biological targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biomolecules, influencing reactivity and biological effects. The rigidity of the cyclobutane ring also plays a crucial role in determining how the compound interacts within biological systems .
Cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid is characterized by:
The chemical properties include:
Relevant analyses indicate that this compound exhibits typical behavior associated with carboxylic acids and alcohols in terms of reactivity .
Cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid has diverse applications across various scientific domains:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9